molecular formula C17H21F3N2O5 B8341468 Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B8341468
M. Wt: 390.4 g/mol
InChI Key: PBUYTZFWSSKZCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21F3N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21F3N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

tert-butyl 4-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H21F3N2O5/c1-16(2,3)27-15(23)21-8-6-12(7-9-21)26-14-5-4-11(22(24)25)10-13(14)17(18,19)20/h4-5,10,12H,6-9H2,1-3H3

InChI Key

PBUYTZFWSSKZCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (2.0 g, 1.0 eq, 9.6 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (2.1 g, 1.1 eq, 10.5 mmol) was taken in annhydrous DMF (100 mL) and stirred at room temperature. Cs2CO3 (7.2 g, 2.3 eq, 22.1 mmol) was added to the above solution and the heterogeneous mixture was heated at 100° C. overnight. The reaction mixture was diluted with CH2Cl2 (100 mL) and partioned with H2O (50 mL). The layers were separated and the aqueous layer was washed with CH2Cl2 (2×50 mL). The combined organic layers were dried over Na2SO4 and concentrated to leave a crude solid. Purification of the crude mixture by column chromatography on silica gel (ISCO System) using EtOAc/hexane (gradient system from 0:10 to 2:8) as eluent gave the product in 60% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
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reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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CCOC(=O)N=NC(=O)OCC
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Synthesis routes and methods III

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (1.45 g), 2-trifluoromethyl-4-nitrophenol (1.38 g) [which was prepared from 3-trifluoromethylnitrobenzene according to the method described in J. Org. Chem., 63 4199 (1998)] and triphenylphosphine (2.27 g) in dichloromethane (65 ml) was added dropwise diethyl azodicarboxylate (1.4 ml) in an ice bath and the mixture was stirred at room temperature for 24 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane as an eluant to give the desired compound (2.28 g, yield 88%) as a pale yellow oil.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.38 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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2.27 g
Type
reactant
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Name
diethyl azodicarboxylate
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods IV

Procedure details

To 4-hydroxy-N-(t-butoxycarbonyl)piperidine (10.0 g) in DMF was added NaH (2.2 g) at ambient temperature. The reaction mixture was stirred at ambient temperature for 2 hours. 4-Flouro-3-trifluoromethyl-1-nitrobenzene (5.3 mL) was added and the reaction mixture was stirred overnight at ambient temperature. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with aqueous NaHCO3 and aqueous HCl, dried over sodium sulfate, concentrated and purified on silica gel column (hexane/ethyl acetate, gradient) to afford a compound of formula (C), 4-(N-(t-butoxycarbonyl)piperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene in 80% yield.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
2.2 g
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reactant
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0 (± 1) mol
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solvent
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5.3 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

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